molecular formula C17H22NP B3028488 1-(Diphenylphosphanyl)-N,N-dimethylpropan-2-amine CAS No. 211638-02-7

1-(Diphenylphosphanyl)-N,N-dimethylpropan-2-amine

Cat. No.: B3028488
CAS No.: 211638-02-7
M. Wt: 271.34 g/mol
InChI Key: UWEBDCWURVZJOK-UHFFFAOYSA-N
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Description

1-(Diphenylphosphanyl)-N,N-dimethylpropan-2-amine is an organophosphorus compound characterized by the presence of a diphenylphosphanyl group attached to a dimethylpropan-2-amine backbone. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Diphenylphosphanyl)-N,N-dimethylpropan-2-amine typically involves the reaction of diphenylphosphine with N,N-dimethylpropan-2-amine under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-(Diphenylphosphanyl)-N,N-dimethylpropan-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphine group to phosphine hydrides.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphine group acts as a nucleophile.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions often involve the use of polar aprotic solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).

Major Products: The major products formed from these reactions include phosphine oxides, phosphine hydrides, and various substituted derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Diphenylphosphanyl)-N,N-dimethylpropan-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in the formation of metal complexes.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceuticals.

    Industry: It is used in the production of advanced materials and as a reagent in various industrial chemical processes.

Comparison with Similar Compounds

    1,1’-Bis(diphenylphosphino)ferrocene: Commonly used as a ligand in homogeneous catalysis.

    1,2-Bis(diphenylphosphino)ethane: Another widely used bidentate ligand in coordination chemistry.

    1,3-Bis(diphenylphosphino)propane: Used in the formation of metal complexes for catalytic applications.

Uniqueness: 1-(Diphenylphosphanyl)-N,N-dimethylpropan-2-amine is unique due to its specific structural features, which provide distinct reactivity and coordination properties compared to other similar compounds. Its ability to form stable complexes with a variety of metal ions makes it particularly valuable in catalytic and industrial applications.

Properties

IUPAC Name

1-diphenylphosphanyl-N,N-dimethylpropan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22NP/c1-15(18(2)3)14-19(16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,15H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWEBDCWURVZJOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CP(C1=CC=CC=C1)C2=CC=CC=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22NP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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